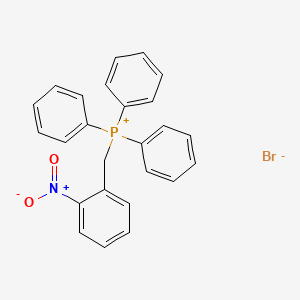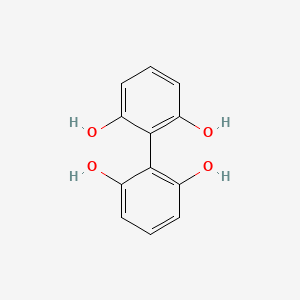
2-溴苯甲醛二甲基缩醛
概述
描述
2-Bromobenzaldehyde dimethyl acetal (2-BBDA) is an organic compound that is widely used in laboratory experiments as a reagent and catalyst. It is a colorless liquid with a faint odor and is soluble in most organic solvents. 2-BBDA has been used in a variety of scientific research applications, including synthesis of other organic compounds, biochemical studies, and physiological studies.
科学研究应用
Synthesis of Aza-fused Polycyclic Quinolines
This compound is utilized in the synthesis of aza-fused polycyclic quinolines through a copper-catalyzed cascade reaction . These quinolines are important heterocyclic compounds that have various pharmaceutical applications due to their bioactive properties .
Preparation of 1-Substituted Indazoles
Another application is in the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides. Indazoles are significant in medicinal chemistry as they are found in compounds with anti-inflammatory, antibacterial, and anticancer activities .
Anticancer Agent Synthesis
2-Bromobenzaldehyde dimethyl acetal serves as a key starting material in the total synthesis of the anticancer agent, (-)-taxol . Taxol is a well-known chemotherapy medication used for the treatment of various cancers .
Organic Synthesis
It finds extensive use in organic synthesis, catalysis, and materials science. As a reagent, it is invaluable in creating diverse compounds, including pharmaceuticals, pesticides, and dyes .
Transition Metal Complexes Synthesis
The compound is involved in synthesizing novel series of transition metal complexes which have potential applications in catalysis and materials science .
Directed Ortho Deprotonation
In synthetic chemistry, 2-Bromobenzaldehyde dimethyl acetal can be lithiated by lithium-halogen exchange and condensed with formaldehyde or an aromatic aldehyde. The dimethyl acetal group acts as a directing group for ortho deprotonation which is crucial in complex molecule synthesis .
Mutagenic Evaluation Studies
This chemical also plays a role in mutagenic evaluation studies where it is used to synthesize novel compounds for testing their mutagenic potential .
作用机制
Target of Action
The primary target of the compound 2-Bromobenzaldehyde dimethyl acetal, also known as 1-bromo-2-(dimethoxymethyl)benzene, is the carbonyl group in aldehydes and ketones . This compound can react with these groups to form intermediates such as hemiacetals and acetals .
Mode of Action
The interaction of 2-Bromobenzaldehyde dimethyl acetal with its targets involves a nucleophilic addition reaction . In the presence of an acid catalyst, the compound adds to the carbonyl function of aldehydes and ketones to form a hydroxy ether called a hemiacetal . This reaction can continue by adding another equivalent of an alcohol to form a diether called an acetal .
Biochemical Pathways
The formation of acetals from 2-Bromobenzaldehyde dimethyl acetal affects the biochemical pathways involving aldehydes and ketones . The compound’s interaction with these groups leads to the formation of hemiacetals and acetals, which are important functional groups appearing in many biochemical pathways, including those in sugar chemistry .
Pharmacokinetics
The compound’s reactivity with aldehydes and ketones suggests that it may be metabolized in pathways involving these groups .
Result of Action
The molecular and cellular effects of 2-Bromobenzaldehyde dimethyl acetal’s action primarily involve the transformation of aldehydes and ketones into hemiacetals and acetals . This transformation can have significant effects on the biochemical pathways in which these groups are involved .
Action Environment
The action of 2-Bromobenzaldehyde dimethyl acetal is influenced by environmental factors such as the presence of an acid catalyst and the removal of water produced during the formation of an acetal . These factors can affect the compound’s efficacy and stability .
属性
IUPAC Name |
1-bromo-2-(dimethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLXDKWPRPXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456953 | |
| Record name | 2-Bromobenzaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzaldehyde dimethyl acetal | |
CAS RN |
35849-09-3 | |
| Record name | 2-Bromobenzaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromobenzaldehyde Dimethyl Acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-bromo-2-(dimethoxymethyl)benzene in the synthesis of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates?
A1: 1-Bromo-2-(dimethoxymethyl)benzene serves as a crucial starting material in a novel synthetic route for 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates []. The process involves the following key steps:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1589184.png)
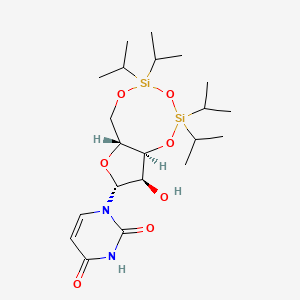
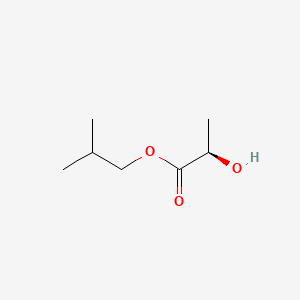
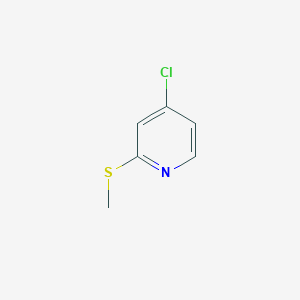

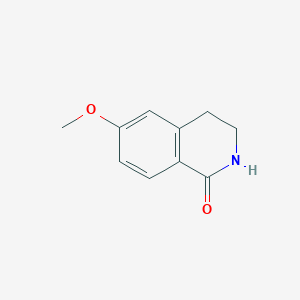
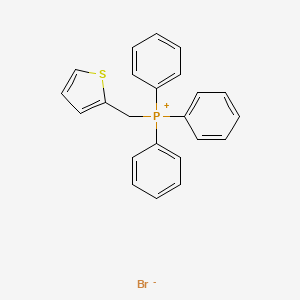
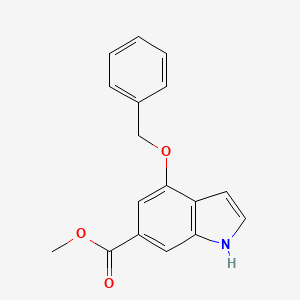
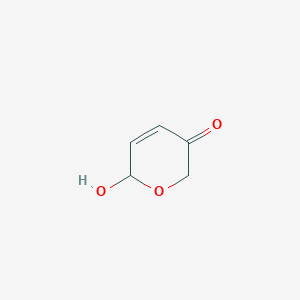
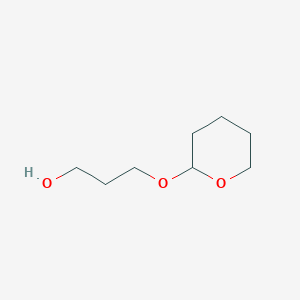
![6-Chloro-benzo[d]isoxazol-3-ylamine](/img/structure/B1589200.png)
